ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate
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Overview
Description
Ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate typically involves multi-step organic reactions. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further cyclization and functionalization to form the desired compound. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
Ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its diverse functional groups.
Mechanism of Action
The mechanism of action of ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate can be compared with similar compounds such as:
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate: This compound has a similar cyano and methoxyphenyl group but differs in the overall structure and functional groups.
3-Methoxyphenylboronic acid: While it shares the methoxyphenyl group, it has different reactivity and applications due to the presence of the boronic acid group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]benzoate |
InChI |
InChI=1S/C24H23N3O4S/c1-3-31-24(29)17-5-4-6-18(11-17)26-14-27-22(28)12-20(21(13-25)23(27)32-15-26)16-7-9-19(30-2)10-8-16/h4-11,20H,3,12,14-15H2,1-2H3 |
InChI Key |
ZQIRNNFWNMFTKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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